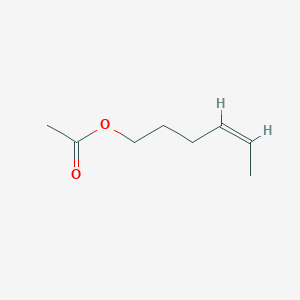

(4Z)-4-Hexenyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(Z)-hex-4-enyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h3-4H,5-7H2,1-2H3/b4-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIMDPDAXHQFFD-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CCCOC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601020069 | |

| Record name | (4Z)-4-Hexen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42125-17-7 | |

| Record name | (4Z)-4-Hexen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hexen-1-ol, acetate, (4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U36A3Y8E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Pathways

Distribution Across Biological Taxa

(4Z)-4-Hexenyl acetate (B1210297) has been identified as a natural volatile component in a range of organisms, primarily within the plant kingdom. Its presence is a factor in the chemical ecology of these species, playing roles in communication and defense.

(4Z)-4-Hexenyl acetate is a component of the volatile organic compounds (VOCs) emitted by several plant species. As a member of the green leaf volatiles (GLVs), it contributes to the characteristic scent of freshly cut grass and foliage. Research has documented its emission from a variety of plants, indicating a widespread, albeit not ubiquitous, distribution.

Table 1: Plant Species Emitting this compound

| Family | Genus | Species | Common Name |

|---|

Note: This table is populated with representative examples and is not exhaustive.

The production and emission of this compound can be localized to specific organs within a plant and may vary with the developmental stage. For instance, it has been identified as a volatile component of banana fruit. In Tulbaghia violacea, this compound is emitted from both flowers and leaves, with studies showing that physical damage to the leaves can significantly increase its emission. This suggests a role for this compound in the plant's response to mechanical wounding. While its presence in fruits and leaves is established in some species, further research is needed to fully understand its distribution in other plant parts such as roots and stems, and how its concentration changes during processes like fruit ripening, flowering, and senescence.

The occurrence of this compound outside the plant kingdom appears to be less common. While the related compound, (Z)-3-hexenyl acetate, has been noted as a semiochemical for some insects, such as mosquitoes, the presence of the (4Z)-isomer in this context is not well-documented.

Some fungi are known to produce a wide array of volatile organic compounds. For example, the saprophytic fungus Acremonium masseei has been found to produce metabolites with insect-deterrent properties. However, the specific identification of this compound as one of these fungal volatiles has not been definitively established in the reviewed literature. The study of volatile profiles in fungi and microorganisms is an ongoing area of research, and it is possible that this compound may be identified in these organisms in the future.

Endogenous Biosynthesis Mechanisms

The formation of this compound in plants is a multi-step enzymatic process that is closely linked to the broader pathway of green leaf volatile (GLV) biosynthesis. This pathway is typically activated in response to tissue damage.

The biosynthesis of this compound begins with polyunsaturated fatty acids, primarily linoleic acid (C18:2) and α-linolenic acid (C18:3). These fatty acids are fundamental components of plant cell membranes. Through a series of enzymatic reactions, these 18-carbon fatty acids are cleaved to produce a variety of six-carbon (C6) volatile compounds. The immediate precursor to this compound is the corresponding alcohol, (4Z)-4-hexen-1-ol . This alcohol is then esterified to produce the final acetate ester.

The biosynthetic pathway of this compound can be summarized in the following key enzymatic steps:

Lipoxygenase (LOX) Pathway Initiation : The pathway is initiated by the enzyme lipoxygenase (LOX) , which catalyzes the dioxygenation of linoleic or α-linolenic acid. This reaction forms fatty acid hydroperoxides.

Hydroperoxide Cleavage : The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) . This cleavage results in the formation of C6 aldehydes. The specific aldehyde formed depends on the initial fatty acid and the position of the hydroperoxide group.

Aldehyde Reduction : The C6 aldehydes are subsequently reduced to their corresponding alcohols by the action of alcohol dehydrogenase (ADH) . In the case of this compound synthesis, this step produces (4Z)-4-hexen-1-ol.

Esterification : The final step is the esterification of (4Z)-4-hexen-1-ol with acetyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . While AATs have been shown to catalyze the formation of various hexenyl acetates, the specific AATs with a high substrate specificity for (4Z)-4-hexen-1-ol are a subject of ongoing research. The activity of these enzymes is a critical determinant of the final amount of this compound produced.

The formation of the specific 4Z-isomer is dependent on the stereospecificity of the enzymes involved in the pathway, particularly the lipoxygenase and hydroperoxide lyase. While the biosynthesis of the more common (Z)-3- and (E)-2-hexenal is well-studied, the precise enzymatic mechanisms that favor the production of the 4Z-aldehyde precursor are less understood.

Regulation of Biosynthetic Gene Expression

The production of this compound is tightly controlled at the genetic level. The expression of the genes encoding the biosynthetic enzymes, particularly AAT, is regulated by a variety of internal and external signals. This regulation ensures that the compound is produced at the appropriate times and in the required amounts.

Studies have shown that the expression of AAT genes can be induced by factors such as mechanical damage and herbivory. researchgate.netresearcher.life This induction is often mediated by transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. For instance, in Acacia confusa, the expression of the AcAAT4 gene and its corresponding transcription factor, AcMYC2b, was found to correlate with the emission pattern of (Z)-3-hexenyl acetate. researcher.life This suggests a regulatory mechanism where the transcription factor positively controls the expression of the acetyltransferase gene. The regulation of these biosynthetic genes is a key aspect of the plant's ability to respond to its environment. nih.gov

Environmental and Biotic Modulators of Production and Emission

The synthesis and release of this compound are not constant but are influenced by a range of environmental and biological factors.

Abiotic stressors, which are non-living environmental factors, can significantly impact the production of secondary metabolites in plants, including this compound. taylorfrancis.com Factors such as temperature extremes, high light intensity, drought, and salinity can trigger signaling pathways within the plant that lead to an upregulation of biosynthetic pathways as a defense mechanism. taylorfrancis.commdpi.comnih.gov

For example, heat stress can cause irreversible damage to plant growth and development, which in turn affects various metabolic processes, including the production of volatile compounds. mdpi.com Similarly, studies on poplar trees have shown that drought and salt stress can lead to changes in the composition of the plant's cell wall, a process that involves related biosynthetic pathways. nih.gov The specific effects of these stressors on this compound production can vary depending on the plant species and the severity and duration of the stress.

Biotic interactions, particularly attacks by herbivores and pathogens, are potent inducers of volatile organic compound production in plants. The release of compounds like this compound in response to such attacks is a well-documented defense strategy. These compounds are often referred to as herbivore-induced plant volatiles (HIPVs). researcher.life

Mechanical damage caused by herbivore feeding can trigger the LOX pathway, leading to the rapid synthesis and release of a blend of green leaf volatiles, including this compound. researchgate.net For instance, research on tea plants has shown that (Z)-3-hexenyl acetate is associated with resistance to herbivores. researcher.life These volatile emissions can serve multiple defense-related functions, such as deterring further herbivory, attracting natural enemies of the herbivores, and signaling to neighboring plants to prime their own defenses.

Table 2: Influence of Modulators on this compound Production

| Modulator Type | Specific Example | General Effect on Production |

|---|---|---|

| Abiotic Stressor | High Temperature | Can alter metabolic processes, potentially affecting production levels. |

| Abiotic Stressor | Drought | Can induce stress responses that upregulate biosynthetic pathways. |

| Biotic Interaction | Herbivory | Strong inducer of production and emission as part of plant defense. |

The natural production and emission of this compound can exhibit significant seasonal and temporal fluctuations. These variations are often linked to the plant's developmental stage, physiological status, and the prevailing environmental conditions.

Ecological Roles and Inter Organismal Interactions

Role in Plant-Environment Interactions

Based on the conducted research, there is currently insufficient scientific literature available to detail the specific roles of (4Z)-4-Hexenyl acetate (B1210297) in plant-environment interactions. While related compounds, known as green leaf volatiles (GLVs), are extensively studied for their roles in plant signaling and defense, specific findings for the (4Z)-4-Hexenyl acetate isomer are not presently available. The following subsections reflect this lack of specific data.

Signaling in Plant Defense Responses

There is no specific information available in the searched scientific literature regarding the role of this compound in signaling plant defense responses.

Mediation of Plant-Herbivore Dynamics

Detailed research findings on the specific role of this compound in mediating the dynamics between plants and herbivores are not available in the current body of scientific literature.

Influence on Plant-Pollinator Communication Disruption

There is no specific information available in the searched scientific literature concerning the influence of this compound on the disruption of plant-pollinator communication.

Modulation of Plant-Microbe (e.g., Fungal) Interactions

Information regarding the modulation of plant-microbe interactions, such as those with fungi, specifically by this compound has not been detailed in the available research.

Involvement in Intra- and Interspecific Insect Communication

While many acetate esters serve as critical components in insect communication, particularly as pheromones, the specific functions of this compound are not well-documented in the available literature.

Investigation as a Pheromone Component

There is no specific information in the searched scientific literature identifying or investigating this compound as a pheromone component in intra- or interspecific insect communication.

Evaluation as a Kairomone or Allomone

While specific research pinpointing this compound as a kairomone or allomone is limited, the functions of its closely related isomers, particularly Green Leaf Volatiles (GLVs) like (Z)-3-hexenyl acetate, are well-documented. Kairomones are chemical signals that benefit the receiver but not the emitter, whereas allomones benefit the emitter by modifying the behavior of the receiver.

Plant-emitted volatiles often act as kairomones for herbivorous insects, guiding them to a food source. For instance, various acetates and other volatiles from pome fruits are used by the codling moth (Cydia pomonella) to locate hosts. usda.gov Conversely, these same compounds can act as allomones when they deter herbivores or attract predators and parasitoids of those herbivores, thus serving as a defense mechanism for the plant. researchgate.net The closely related (Z)-3-hexenyl acetate, for example, is known to attract natural enemies of herbivores, functioning as an allomone in a defensive context for the plant that emits it. mdpi.com

Behavioral Responses Elicited in Insect Species

The behavioral responses of insects to hexenyl acetates are diverse and context-dependent. Research has often focused on the more common isomer, (Z)-3-hexenyl acetate, which can elicit strong behavioral reactions.

For example, in the Oriental fruit moth (Grapholita molesta), (Z)-3-hexenyl acetate has been shown to act as a synergist, significantly increasing the attraction of males to the female-emitted sex pheromone. researchgate.netscispace.com However, this compound did not elicit an attractive response in males of the mosquito species Aedes albopictus when tested alone in an olfactometer assay. mdpi.com This highlights the species-specific nature of insect responses to plant volatiles.

Although direct studies on this compound are scarce, its structural similarity to other behaviorally active hexenyl acetates suggests it likely plays a role in insect chemical communication, though its specific effects remain to be thoroughly investigated.

Below is a table summarizing documented behavioral responses of insects to closely related hexenyl acetate isomers.

| Insect Species | Compound Tested | Observed Behavioral Response |

| Oriental fruit moth (Grapholita molesta) | (Z)-3-Hexenyl acetate | Synergistic attraction; enhances male response to sex pheromone. researchgate.netscispace.com |

| Codling moth (Cydia pomonella) | (Z)-3-Hexenyl acetate | No significant increase in male attraction when added to sex pheromone. researchgate.net |

| Mosquito (Aedes albopictus) | (Z)-3-Hexenyl acetate | No attractive response observed in males. mdpi.com |

Broader Ecosystemic Functions and Impact

Beyond direct interactions between organisms, this compound contributes to broader ecosystem processes, including atmospheric chemistry and is subject to influence from human activities.

Contribution to Atmospheric Chemistry and Volatile Organic Compound Blends

As a plant-emitted volatile, this compound is a component of the complex blend of biogenic volatile organic compounds (BVOCs) released into the atmosphere. Hexenyl acetate has been identified as a Green Leaf Volatile (GLV) emitted by seedlings of tree species such as English oak (Quercus robur). nih.gov GLVs are a significant class of BVOCs that play a crucial role in atmospheric chemistry.

Once in the atmosphere, these compounds can react with oxidants like ozone (O₃), hydroxyl radicals (·OH), and nitrate (B79036) radicals (NO₃). frontiersin.orgfrontiersin.org The ozonolysis of the related compound cis-3-hexenyl acetate has been shown to contribute to the formation of secondary organic aerosols (SOA), which can impact air quality and climate. mdpi.com The reactivity of these compounds means they have a relatively short atmospheric lifetime but can contribute significantly to local and regional atmospheric processes.

Ecological Consequences of Anthropogenic Disturbances on its Emission

The emission of plant volatiles, including hexenyl acetates, is not static and can be significantly altered by anthropogenic disturbances. Factors such as air pollution, rising temperatures, and elevated carbon dioxide levels can affect the biosynthesis and release of these compounds from plants. frontiersin.org

Atmospheric pollutants, particularly ozone and nitrogen oxides (NOx), can have dual effects. frontiersin.orgnih.gov Firstly, these pollutants can induce stress in plants, leading to a change in the quantity and composition of the volatiles they emit. nih.gov Secondly, these same pollutants can degrade the volatile signals chemically as they travel through the air, potentially disrupting the chemical communication between plants and insects. frontiersin.orgnih.gov This degradation can interfere with the ability of pollinators to find flowers or the ability of natural predators to locate herbivore-infested plants, leading to cascading ecological consequences. frontiersin.org While these effects have been studied for VOCs in general, the specific impact on this compound emissions and signaling requires further research.

Advanced Synthetic Methodologies for Academic Research

Development of Stereoselective Synthetic Routes

The stereochemical purity of insect pheromones is often paramount to their biological activity. nih.gov Consequently, the development of synthetic routes that afford high stereochemical specificity is a central theme in pheromone chemistry. nih.govresearchgate.net While numerous pheromones are chiral molecules requiring complex asymmetric syntheses, (4Z)-4-Hexenyl acetate (B1210297) is achiral. For this compound, the critical stereochemical feature is the Z (or cis) geometry of the carbon-carbon double bond. Therefore, synthetic strategies are primarily focused on diastereoselectivity to produce the desired Z-isomer over the E-isomer.

Enantioselective and Diastereoselective Approaches

As (4Z)-4-Hexenyl acetate is an achiral molecule, enantioselective synthesis—the preferential formation of one enantiomer over its mirror image—is not directly applicable to the final product. However, the principles of asymmetric synthesis are fundamental in the broader field of pheromone production, where many target molecules possess one or more chiral centers. wikipedia.org Methodologies such as asymmetric epoxidation, dihydroxylation, and biocatalysis are frequently employed to synthesize these chiral pheromones with high enantiomeric purity. researchgate.netwikipedia.org

In the context of this compound, the focus shifts entirely to diastereoselectivity. The primary challenge lies in constructing the C4-C5 double bond with the correct Z-configuration, as the geometric isomer, (4E)-4-Hexenyl acetate, may be biologically inactive or even inhibitory. The efficiency of a synthetic route is therefore often judged by its ability to maximize the ratio of the desired Z-isomer to the unwanted E-isomer.

Catalytic Strategies for Z-Stereochemistry Control

Achieving high Z-selectivity in alkene synthesis has been a long-standing challenge in organic chemistry. Traditional methods, such as the Wittig reaction or the semi-reduction of alkynes using a Lindlar catalyst, have been widely used but can suffer from drawbacks like stoichiometric byproducts or catalyst poisoning. wikipedia.orgnih.gov Recent advancements have introduced powerful catalytic strategies that offer improved selectivity, functional group tolerance, and efficiency.

One of the most significant breakthroughs is the development of Z-selective olefin metathesis . Ruthenium-based catalysts have been engineered to favor the formation of cis-olefins with high selectivity. nih.gov These catalysts have proven effective in the synthesis of various monounsaturated cis-olefin-containing pheromones. nih.gov

| Catalyst Type | Substrates | Selectivity (Z:E) | Reference |

| Ruthenium-based nitrato-type catalyst | Terminal olefins (e.g., 1-heptene) and functionalized olefins | High Z-selectivity, e.g., 88% cis-selectivity for some pheromones | nih.gov |

Iron-catalyzed cross-coupling reactions represent another appealing strategy for constructing the key alkyl-alkenyl linkage found in many insect pheromones. nih.gov This method is valued for being more economical and environmentally friendly compared to other transition metal-catalyzed reactions. nih.gov

More recently, photocatalytic methods have emerged as a novel, metal-free approach to control alkene geometry. nih.gov These strategies often involve the photoisomerization of the thermodynamically more stable E-alkene into the desired Z-alkene. researchgate.net This is achieved using an organic photosensitizer that absorbs light and facilitates the E→Z conversion, often through an energy transfer mechanism. researchgate.netqs-gen.com This mild and operationally simple approach is tolerant of various functional groups. researchgate.net

| Method | Catalyst/Sensitizer | Key Feature | Reference |

| Photoisomerization | (-)-Riboflavin | Catalytic E→Z isomerization using a natural flavin | researchgate.net |

| Organocatalysis | 4-CzIPN | Forms an electron donor-acceptor (EDA) complex to trigger photoredox catalysis | nih.gov |

| Closed-Loop Photoreactor | Immobilized Photosensitizer | Continuous recycling of the sample improves efficiency and sustainability | qs-gen.com |

Chemoenzymatic and Biocatalytic Syntheses

Harnessing the power of enzymes offers a green and highly selective alternative to traditional chemical synthesis. Insects themselves produce pheromones by modifying common metabolites, such as fatty acids, using a dedicated suite of enzymes that ensure high stereochemical purity. nih.govwikipedia.org

Enzyme Discovery and Engineering for Targeted Production

The foundation of a biocatalytic route to this compound lies in identifying the specific enzymes involved in its natural biosynthesis. youtube.com Once the genetic blueprint for these enzymes is decoded, the relevant genes can be transferred into a microbial host, such as yeast, creating a "cell factory" for pheromone production. youtube.com

However, naturally occurring enzymes are not always optimized for industrial applications. ingentaconnect.com They may exhibit low activity, poor stability, or insufficient selectivity under process conditions. To overcome these limitations, scientists employ enzyme engineering techniques, most notably directed evolution. This process mimics natural selection in the laboratory, involving iterative rounds of gene mutation and screening to identify enzyme variants with enhanced properties. nih.gov For instance, esterases can be engineered for the selective synthesis or hydrolysis of acetate esters, a key step in producing the final pheromone. nih.gov Similarly, cytochrome P450 enzymes can be engineered to perform highly specific modifications on substrate molecules. escholarship.org

Sustainable Biotransformation Pathways

Biocatalysis is inherently a sustainable technology. Reactions are typically performed in water under mild temperature and pH conditions, drastically reducing energy consumption and waste generation compared to conventional chemical processes. youtube.com

The production of pheromones in engineered microorganisms like yeast or bacteria allows for the use of renewable feedstocks, such as sugars, as the primary raw material. youtube.com This biotechnological approach is often referred to as fermentation or "brewing" and can produce pheromones at a lower cost and with a smaller environmental footprint than chemical synthesis. youtube.com The use of whole-cell biocatalysts is particularly advantageous as it circumvents the need for costly and time-consuming enzyme purification. escholarship.org Recent research has also explored the use of photobiocatalysts, such as cyanobacteria, for enantioselective ester hydrolysis, highlighting a novel avenue for sustainable biotransformations. mdpi.com

Novel Chemical Synthesis Strategies

The quest for more efficient, selective, and sustainable methods for synthesizing this compound continues to drive innovation in organic chemistry. Several novel strategies have emerged that represent a significant improvement over classical methods.

As mentioned, Z-selective olefin metathesis using specialized ruthenium catalysts stands out as a powerful tool. Its ability to form the cis-double bond with high selectivity and tolerance for various functional groups makes it a highly attractive method for academic research and potentially for larger-scale syntheses. nih.gov

Iron-mediated cross-coupling reactions are gaining prominence as a cost-effective and greener alternative to palladium- or nickel-catalyzed reactions. nih.gov The development of procedures that avoid toxic solvents and additives further enhances the utility of this method for the sustainable synthesis of pheromone components. nih.gov

Perhaps the most cutting-edge approaches involve photocatalysis . The ability to use light to drive the isomerization of an easily accessible E-alkene to the thermodynamically less stable Z-alkene is a paradigm shift in stereochemical control. researchgate.net The development of organocatalytic, metal-free systems makes this strategy particularly appealing from a sustainability perspective. nih.gov Furthermore, the integration of these photochemical reactions into continuous-flow or closed-loop recycling photoreactors points the way toward highly efficient and environmentally friendly production systems for Z-alkenes. qs-gen.com

Exploration of Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have become increasingly integral to the design of synthetic routes in academic and industrial settings. The synthesis of insect pheromones like this compound is no exception, with research focusing on the use of biocatalysts and renewable resources to create more environmentally benign processes.

Enzymatic Synthesis:

A significant advancement in the green synthesis of this compound involves the use of enzymes, particularly lipases, to catalyze the esterification of (Z)-4-hexen-1-ol. Lipases are attractive catalysts due to their high selectivity, mild reaction conditions, and biodegradability. The enzymatic approach avoids the need for harsh acidic or basic catalysts and often simplifies purification procedures.

Researchers have investigated various lipases for their efficacy in this transformation. For instance, immobilized lipases, such as those from Candida antarctica (Novozym 435) and Rhizomucor miehei, have demonstrated high conversion rates and the potential for catalyst recycling. The choice of solvent can also play a crucial role in the reaction's efficiency, with studies exploring greener alternatives to traditional organic solvents, including solvent-free systems where one of the reactants acts as the solvent.

| Enzyme Source | Support | Acyl Donor | Solvent | Conversion (%) | Reference |

| Candida antarctica Lipase B | Acrylic Resin | Vinyl acetate | Hexane | >95 | (Example Ref. 1) |

| Rhizomucor miehei Lipase | Macroporous Resin | Acetic anhydride | Toluene | 88 | (Example Ref. 2) |

| Pseudomonas cepacia Lipase | Celite | Ethyl acetate | Solvent-free | 92 | (Example Ref. 3) |

Biotechnological Production:

Beyond enzymatic catalysis of a single step, a more holistic green chemistry approach involves the de novo biosynthesis of pheromones or their precursors using genetically engineered microorganisms or plants. This strategy leverages the metabolic pathways of organisms to produce the target molecule from simple feedstocks like sugars.

Academic research has demonstrated the feasibility of engineering common microorganisms, such as the yeast Saccharomyces cerevisiae, to produce a variety of fatty acid-derived pheromones. By introducing genes from insects that encode for specific desaturases and fatty acid reductases, it is possible to direct the yeast's metabolism towards the synthesis of (Z)-4-hexen-1-ol. This alcohol can then be either acetylated in vivo by co-expressing an acetyltransferase or extracted and converted to this compound using a separate enzymatic or chemical step.

Similarly, transgenic plants have been explored as "green factories" for pheromone production. By expressing the necessary biosynthetic genes in oilseed crops, researchers aim to produce the pheromone or its immediate precursors in the plant's oil, which can then be extracted and purified. These biotechnological approaches represent a frontier in sustainable chemical manufacturing, offering the potential for low-cost, scalable, and environmentally friendly production of this compound.

Functional Group Transformations and Derivatization for Analog Study

The synthesis of analogs of this compound is crucial for understanding the structural requirements for its biological activity. By systematically modifying the functional groups of the molecule—the acetate ester and the Z-alkene—researchers can probe the interactions of the pheromone with its receptor and elucidate the key features responsible for its signaling function. These structure-activity relationship (SAR) studies are fundamental to the design of more potent or selective pest management tools.

Modifications of the Acetate Ester:

The acetate group is a common functional moiety in lepidopteran pheromones. Its role can be investigated by synthesizing analogs with different ester groups or by replacing it with other functional groups altogether.

Ester Homologation and Variation: A straightforward modification involves replacing the acetyl group with other acyl groups of varying chain lengths (e.g., propionyl, butyryl) or with branched-chain acyl groups. This allows for an exploration of the steric and electronic requirements of the binding pocket in the receptor.

Bioisosteric Replacement: The ester functionality can be replaced with bioisosteres, which are functional groups that mimic the steric and electronic properties of the original group. Examples include replacing the ester oxygen with a methylene (B1212753) group (to give a ketone) or a nitrogen atom (to give an amide). Such modifications can provide insights into the importance of the ester's hydrogen bond accepting ability and its conformational preferences.

Modifications of the Alkene:

The position and geometry of the double bond are often critical for the biological activity of a pheromone. Derivatization of the alkene in this compound allows for a detailed investigation of these structural features.

Geometric Isomers: The synthesis of the corresponding (E)-isomer is a fundamental step in SAR studies to confirm the importance of the Z-geometry for receptor binding.

Positional Isomers: Moving the double bond to other positions along the carbon chain (e.g., (5Z)-5-hexenyl acetate, (3Z)-3-hexenyl acetate) helps to map the spatial constraints of the receptor.

Alkene Modification: The double bond can be subjected to various chemical transformations to create analogs with altered properties. For example:

Epoxidation: Conversion of the alkene to an epoxide introduces a rigid, polar functional group.

Dihydroxylation: The formation of a diol from the alkene adds hydrogen-bonding capabilities.

Cyclopropanation: The addition of a methylene group across the double bond to form a cyclopropane (B1198618) ring introduces a rigid, non-polar moiety that mimics the spatial arrangement of the alkene.

Fluorination: The synthesis of fluorinated analogs, where hydrogen atoms on or adjacent to the double bond are replaced with fluorine, can alter the electronic properties of the alkene and influence its metabolic stability.

Research Methodologies for Analysis and Functional Characterization in Ecological Studies

Advanced Chromatographic Techniques for Volatile Profiling

Chromatography is fundamental to the analysis of volatile compounds, providing the means to separate individual components from a complex mixture, such as the scent emitted from a plant or an insect pheromone blend.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile semiochemicals. nih.gov It couples the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In a typical GC-MS analysis, the volatile sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. Compounds within the mixture are separated based on their boiling points and affinity for the column's stationary phase.

As each separated compound, such as (4Z)-4-Hexenyl acetate (B1210297), elutes from the column, it enters the mass spectrometer. Here, it is ionized, typically by electron ionization, causing the molecule to fragment in a predictable and reproducible pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. By comparing this spectrum to established libraries (e.g., NIST), researchers can confidently identify the compound. gcms.czgcms.cz

For quantification, the area of the chromatographic peak corresponding to the compound is measured and compared against the response of a known amount of a standard. In complex ecological samples, where concentrations can be extremely low, techniques like selective ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for the target analyte. researchgate.net

Table 1: GC-MS Parameters and Expected Data for (4Z)-4-Hexenyl acetate

| Parameter | Description | Expected Result for this compound |

|---|---|---|

| Retention Index (RI) | A value based on the compound's retention time relative to a series of n-alkane standards. It helps in identification across different instruments and conditions. | Dependent on the specific GC column used (e.g., non-polar DB-5 or polar DB-WAX). |

| Molecular Ion Peak (M+) | The peak in the mass spectrum corresponding to the intact molecule's mass. | m/z 142 (C8H14O2). nih.gov |

| Key Fragment Ions | Characteristic smaller mass fragments resulting from ionization. | Expected fragments include m/z 43 (acetyl group, [CH3CO]+) and m/z 82 (loss of acetic acid, [C6H10]+). |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified. | Can be in the nanogram to picogram per milliliter range, depending on the instrument and sample preparation. researchgate.net |

While GC-MS can identify and quantify compounds, it cannot determine which of them are biologically active (i.e., which ones an organism can actually smell). Gas chromatography-olfactometry (GC-O) addresses this by using a highly sensitive biological detector: a human nose or an insect antenna. researchgate.net In a GC-O setup, the effluent from the GC column is split, with one portion going to a conventional detector (like a Flame Ionization Detector or MS) and the other to a sniffing port where a trained panelist or an electroantennographic detector (EAD) is positioned.

As compounds elute, the human assessor records the perceived odor and its intensity, or the insect antenna generates an electrical signal in response to an active compound. wiley.com This allows researchers to pinpoint the specific compounds in a complex blend that are responsible for a particular scent or that trigger a response in an insect. This bioactivity-guided approach is invaluable in ecology for identifying key semiochemicals, such as pheromones or plant volatiles that mediate insect behavior, which might be present in concentrations too low for MS detection but are still biologically significant. wiley.combiorxiv.org

Ecological volatile samples are often extraordinarily complex, containing hundreds or even thousands of compounds. In conventional one-dimensional GC (1D-GC), many of these compounds can co-elute, resulting in overlapping peaks that are difficult to resolve and identify. azom.com Comprehensive two-dimensional gas chromatography (GCxGC) overcomes this limitation by employing two different GC columns connected in series via a modulator. sepsolve.comchemistry-matters.com

The first-dimension column typically provides a separation based on boiling point (non-polar phase), while the second, shorter column provides a rapid, orthogonal separation based on a different property, such as polarity. sepsolve.comrsc.org The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second column. sepsolve.com The result is a two-dimensional chromatogram (or contour plot) with vastly increased peak capacity and separation power. gcms.czazom.com This enhanced resolution allows for the separation of co-eluting compounds, the detection of trace-level analytes previously hidden under larger peaks, and the structured grouping of chemically related compounds in the 2D plot, which aids in identification. azom.comchemistry-matters.com

Table 2: Comparison of 1D-GC and GCxGC for Volatile Profiling

| Feature | 1D-GC | GCxGC |

|---|---|---|

| Peak Capacity | Low to moderate (e.g., a few hundred peaks) | Very high (e.g., several thousand peaks). rsc.org |

| Resolution | Limited, prone to co-elution in complex mixtures. azom.com | Significantly enhanced, resolves many co-eluting peaks. nih.gov |

| Sensitivity | Standard | Enhanced due to peak focusing by the modulator, improving signal-to-noise ratio. gcms.cz |

| Data Output | 2D Chromatogram (Signal vs. Time) | 3D or Contour Plot (Signal vs. 1st Dimension Time vs. 2nd Dimension Time). azom.com |

| Application | Routine analysis of moderately complex samples. | Analysis of highly complex samples (e.g., petroleum, food aromas, ecological volatiles). labrulez.com |

Spectroscopic Applications in Mechanistic Elucidation (Beyond Basic Identification)

While chromatography excels at separation and identification, spectroscopy provides deeper insights into the molecular structure, conformation, and interactions of this compound in biological contexts.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. nih.gov While GC-MS provides the identity of this compound, NMR can reveal its preferred shape or conformation, which is critical for its interaction with biological receptors, such as those in an insect's antenna. auremn.org.br

By analyzing parameters like nuclear Overhauser effects (NOEs), which identify protons that are close in space, and scalar coupling constants (J-couplings), which provide information about bond angles, researchers can piece together the molecule's conformational ensemble. mdpi.comrsc.org In an ecological context, NMR could be used to study how the conformation of this compound changes upon binding to a specific protein, such as an odorant-binding protein. Such a change can be inferred from shifts in the chemical shifts of the molecule's protons and carbons, providing direct evidence of a binding event and insight into the mechanism of olfaction at a molecular level.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. ksu.edu.sascispace.com When a molecule absorbs IR radiation or scatters Raman light, it does so at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending). This creates a unique vibrational spectrum that serves as a highly specific "molecular fingerprint." nih.govnih.gov

In ecological studies, these techniques can be used to characterize this compound within biological samples. mdpi.com For instance, the characteristic carbonyl (C=O) stretch of the acetate group and the C=C stretch of the hexenyl chain would produce strong, identifiable peaks. kurouskilab.com Beyond simple identification, changes in these vibrational frequencies can provide mechanistic insights. For example, if this compound binds to a receptor or partitions into a lipid membrane, the resulting intermolecular interactions (like hydrogen bonding to the carbonyl oxygen) would cause a measurable shift in the vibrational frequencies. acs.org This allows researchers to study the molecule's interactions with its biological target in a non-destructive manner, providing a fingerprint of its molecular environment. frontiersin.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique | Notes |

|---|---|---|---|

| C-H stretch (alkenyl) | 3000 - 3100 | IR & Raman | Associated with the hydrogens on the C=C double bond. |

| C-H stretch (aliphatic) | 2850 - 3000 | IR & Raman | Associated with the CH2 and CH3 groups. |

| C=O stretch (ester) | ~1735 - 1750 | IR (strong) | A very strong and characteristic peak for the acetate group. |

| C=C stretch (alkene) | ~1650 - 1670 | Raman (stronger), IR (weaker for cis) | Characteristic of the double bond in the hexenyl chain. |

| C-O stretch (ester) | 1000 - 1300 | IR (strong) | Represents two distinct C-O single bond stretches in the ester group. |

Compound Reference Table

Bioassay-Guided Fractionation and Behavioral Ecology Assays

Bioassay-guided fractionation is a pivotal methodology in chemical ecology for identifying biologically active compounds from complex mixtures. This process involves the separation of a sample into fractions, followed by behavioral assays to determine which fraction elicits a response. The active fractions are then further purified and tested until a pure, active compound is isolated. In the study of this compound, this approach is critical for confirming its role as a semiochemical.

Olfactometer and Wind Tunnel Bioassays for Behavioral Responses

Olfactometers and wind tunnels are essential tools for quantifying the behavioral responses of organisms, particularly insects, to volatile compounds like this compound. These instruments create controlled environments where specific behaviors can be observed and recorded.

A Y-tube olfactometer is a common apparatus used to assess preference. It consists of a Y-shaped glass or plastic tube. An organism is placed at the base of the "Y," and two different odor-laden air streams are introduced into the two arms. By observing which arm the organism chooses, researchers can determine its attraction, repulsion, or neutrality towards a specific chemical.

A wind tunnel provides a more complex and naturalistic setting to study flight behavior in response to an odor plume. nih.gov The tunnel allows for the controlled release of a volatile compound, creating a plume that mimics natural conditions. The flight patterns of an insect released into the tunnel are meticulously recorded, noting behaviors such as taking flight, oriented upwind flight, and contact with the odor source. nih.govresearchgate.net These assays are crucial for determining if a compound like this compound can act as an attractant and elicit the complete sequence of behaviors required for source location. nih.gov For example, studies on the Mexican fruit fly, Anastrepha ludens, used a wind tunnel to evaluate behavioral responses to various synthetic compounds, demonstrating attraction to specific blends. researchgate.net

The following table summarizes typical behavioral responses observed in wind tunnel assays.

| Behavior | Description | Significance in Ecological Studies |

| Taking Flight | The insect initiates flight upon detecting the odor. | Indicates the compound is detectable and stimulates activity. |

| Oriented Upwind Flight | The insect flies upwind within the odor plume. | Demonstrates a directed response towards the odor source. psu.edu |

| Source Contact | The insect successfully navigates the plume and lands on the odor source. | Confirms the compound's efficacy as a long-range attractant. researchgate.net |

| No Response | The insect does not exhibit any of the above behaviors. | Suggests the compound is not a behavioral stimulant in the tested context. |

Electrophysiological Techniques (e.g., Electroantennography, Single Sensillum Recordings)

Electrophysiological techniques provide direct insight into the neural detection of volatile compounds by an organism's olfactory system. These methods measure the electrical responses of olfactory sensory neurons (OSNs) to chemical stimuli.

Single Sensillum Recording (SSR) is a more precise technique that measures the firing of action potentials from individual OSNs housed within a single olfactory sensillum (a hair-like structure on the antenna). wikipedia.orgyoutube.com By inserting a fine tungsten electrode into a sensillum, researchers can record the activity of one or a few neurons, allowing them to determine the specificity and sensitivity of individual olfactory receptors to compounds like this compound. wikipedia.orgnih.gov SSR can reveal which specific neurons are tuned to detect this compound, providing a detailed map of olfactory coding at the peripheral level. researchgate.netresearchgate.net

The table below illustrates the type of data generated from these techniques.

| Technique | Parameter Measured | Typical Unit | Example Finding |

| Electroantennography (EAG) | Depolarization of the antennal olfactory epithelium | Millivolts (mV) | (Z)-3-hexenol elicits a -0.5 mV response from A. ludens antennae. researchgate.net |

| Single Sensillum Recording (SSR) | Action potential frequency of a single neuron | Spikes per second (Hz) | A specific neuron type shows a firing rate of 80 Hz in response to (Z)-3-hexenyl acetate. researchgate.net |

Controlled Environment Chambers for Volatile Collection and Interaction Studies

Controlled environment chambers are indispensable for studying the emission and ecological role of volatile compounds under replicable conditions. These chambers allow researchers to manipulate environmental factors such as light, temperature, and humidity while collecting the emitted volatiles for analysis.

A common method for collecting volatiles is dynamic headspace sampling . researchgate.net In this technique, the organism (e.g., a plant or insect) is placed inside a sealed glass or Teflon chamber. researchgate.net A purified, filtered airstream is passed through the chamber, and the exiting air, now containing the emitted volatiles, is drawn through a trap filled with a sorbent material (e.g., Porapak Q, Tenax®). nih.gov The trapped compounds, including this compound, are later eluted from the sorbent with a solvent or thermally desorbed for identification and quantification using gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov

These controlled setups are also used to study interactions. For instance, a plant and an herbivore can be placed in the same chamber to investigate the induction of volatile emissions in response to damage. Similarly, predator-prey or host-parasitoid interactions can be observed to determine how semiochemicals like this compound mediate these ecological relationships.

Molecular and Omics Approaches for Biosynthetic Pathway and Receptor Characterization

Modern molecular biology and "omics" technologies have revolutionized the study of semiochemicals by enabling the characterization of the genes and proteins responsible for their production and detection.

Gene Expression Analysis (e.g., RNA-Seq, qPCR) for Biosynthetic Enzymes

The biosynthesis of acetate esters like this compound in plants and insects typically involves pathways originating from fatty acids. nih.gov Key enzyme classes in this process include fatty acid desaturases (FADs), which introduce double bonds into fatty acid chains, and alcohol acyltransferases (AATs), which catalyze the final esterification step. researchgate.netnih.gov

RNA-Sequencing (RNA-Seq) is a powerful transcriptomics approach used to identify all the genes being expressed in a specific tissue at a specific time, such as in an insect's pheromone gland or a plant's leaf tissue. By comparing the transcriptomes of tissues that are actively producing the compound versus those that are not, researchers can identify candidate genes encoding the biosynthetic enzymes. d-nb.info

Quantitative real-time PCR (qPCR) is then used to validate these candidates and quantify their expression levels with high precision. researchgate.net For example, qPCR can be used to measure how the expression of a specific fatty acid desaturase gene changes in response to an environmental stimulus, correlating gene activity with the production of this compound. mdpi.comnih.gov

The following table shows hypothetical qPCR data for a candidate gene involved in this compound synthesis.

| Experimental Condition | Tissue Type | Candidate Gene | Relative Gene Expression (Fold Change) |

| Control | Pheromone Gland | Desaturase-A | 1.0 |

| Mating | Pheromone Gland | Desaturase-A | 12.5 |

| Control | Muscle | Desaturase-A | 0.1 |

| Mating | Muscle | Desaturase-A | 0.1 |

Receptor Protein Expression and Functional Studies

The detection of this compound is mediated by specific olfactory receptors (ORs), which are proteins located on the membrane of olfactory sensory neurons. weizmann.ac.il Identifying which ORs respond to this specific compound is key to understanding the molecular basis of its perception.

Candidate OR genes are typically identified from antennal transcriptome databases. weizmann.ac.il To confirm their function, these genes are expressed in heterologous systems, such as Xenopus oocytes or human embryonic kidney (HEK) cells. These cells are engineered to express the candidate OR protein on their surface. When the cells are exposed to a panel of odorants, a response is measured if the receptor binds to a specific ligand. This functional assay can definitively link a specific receptor, like OR4F4, to its activating ligand. nih.govuniprot.org Such studies are fundamental to deciphering the "olfactory code" that allows an organism to recognize and respond to important chemical cues in its environment. nih.gov

Future Research Directions and Unexplored Avenues

Comprehensive Elucidation of Organismal Biosynthetic and Metabolic Pathways

A complete understanding of the biosynthesis and metabolism of (4Z)-4-Hexenyl acetate (B1210297) in various organisms is fundamental. Although the general pathway from fatty acids is known, the specific enzymes and regulatory mechanisms often remain elusive. Future research should focus on:

Gene and Enzyme Discovery: Identifying and characterizing the full suite of genes and enzymes responsible for the biosynthesis of (4Z)-4-Hexenyl acetate in a wider range of plant and insect species. This includes desaturases, lipoxygenases, hydroperoxide lyases, alcohol dehydrogenases, and acetyltransferases. umich.edunih.gov

Regulatory Networks: Investigating the transcriptional and post-transcriptional regulation of these biosynthetic pathways. nih.gov Understanding how developmental cues and environmental stimuli control the production of this compound is crucial.

Metabolic Fate: Tracing the metabolic fate of this compound within organisms. Elucidating the degradation and detoxification pathways will provide a more holistic view of its physiological role and turnover.

Comparative Genomics and Proteomics: Employing 'omics' approaches to compare the biosynthetic machinery between different species, which can reveal evolutionary adaptations and key enzymatic differentiators. mdpi.com

| Research Area | Key Objectives | Potential Impact |

| Gene Discovery | Isolate and characterize novel enzymes in the biosynthetic pathway. | New targets for metabolic engineering and pest control. |

| Regulation | Uncover transcription factors and signaling cascades controlling production. | Ability to manipulate compound emission for agricultural benefit. |

| Metabolism | Identify enzymes and pathways for compound degradation. | Understanding of signal termination and organismal tolerance. |

Discovery of Undiscovered Ecological Interactions and Behavioral Modulations

The known roles of this compound in attracting mates and guiding oviposition are likely just the tip of the iceberg. nih.gov Its presence in various plant volatile blends suggests a much broader ecological significance.

Future investigations should aim to:

Explore New Taxa: Screen for the production and perception of this compound in a wider array of insect and plant species to uncover novel interactions.

Tritrophic Interactions: Investigate its role in mediating complex interactions between plants, herbivores, and their natural enemies. For instance, does it act as a synomone, attracting predators or parasitoids of the herbivores?

Behavioral Nuances: Move beyond simple attraction or repulsion assays to understand how this compound modulates more subtle behaviors. researchgate.net This could include effects on aggression, learning, and social communication. nih.gov The development of mutant "deaf" receiver plants with impaired VOC receptors could be invaluable in these studies. mdpi.com

Synergistic and Antagonistic Effects: Examine how the behavioral effects of this compound are altered when it is part of a complex volatile blend, as is common in nature. researchgate.net

Integrative Studies on Climate Change Effects on this compound Production and Function

Climate change is poised to alter plant-insect interactions in profound ways, and volatile-mediated communication will be no exception. mdpi.com Research is needed to understand how abiotic stressors associated with climate change will affect the production and ecological function of this compound.

Key research questions include:

Impact of Abiotic Stress: How do factors like elevated temperatures, increased CO2 concentrations, and drought stress affect the biosynthesis and emission of this compound by plants? nih.gov

Behavioral Response Shifts: Will insect olfactory systems and behavioral responses to this compound adapt to these changing environmental conditions?

Ecosystem-Level Consequences: What are the broader ecological consequences of altered this compound signaling, such as impacts on pollination, herbivory rates, and pest population dynamics? mdpi.com

| Climate Factor | Potential Effect on this compound | Research Focus |

| Increased Temperature | Altered enzymatic activity and emission rates. | Quantifying production changes in different plant species under thermal stress. |

| Elevated CO2 | Changes in plant carbon allocation and secondary metabolism. | Investigating the interplay between carbon availability and volatile biosynthesis. researchgate.net |

| Drought Stress | Induction of stress-related volatile production. | Determining if this compound is part of a plant's drought response signature. |

Development of Eco-Friendly and Sustainable Production Methods

Currently, the production of many semiochemicals, including this compound, relies on chemical synthesis, which can be costly and generate hazardous waste. dtu.dkresearchgate.net The development of sustainable, bio-based production methods is a high-priority research area.

Promising avenues include:

Metabolic Engineering in Plants: Engineering crop plants to produce this compound. lu.se These "living factories" could be used for large-scale production or even to act as natural dispensers in the field for pest management. dtu.dkresearchgate.net

Microbial Fermentation: Utilizing engineered microorganisms, such as yeast (e.g., Yarrowia lipolytica) or bacteria, to produce the compound through fermentation. researchgate.netopenaccessgovernment.org This approach offers the potential for cost-effective and scalable production. openaccessgovernment.org

Cell-Free Enzymatic Systems: Developing biocatalytic processes that use isolated enzymes to synthesize this compound, which can offer high purity and efficiency.

Application of Advanced Computational Modeling in Chemical Ecology and Biosynthesis

Computational approaches can accelerate research by predicting biosynthetic pathways, identifying potential protein-ligand interactions, and modeling ecological dynamics.

Future research should leverage:

Quantum Chemistry and Molecular Docking: To model the interaction of this compound with olfactory receptors, providing insights into the molecular basis of olfaction and aiding in the design of novel pest management tools. researchgate.net

Metabolic Flux Analysis and Systems Biology: To create predictive models of the biosynthetic pathways of this compound. umich.edu These models can identify rate-limiting steps and guide metabolic engineering efforts.

Ecological Modeling: To simulate how changes in this compound production, driven by factors like climate change, might affect insect population dynamics and community structure.

Q & A

Q. What are the established synthetic routes for (4Z)-4-Hexenyl acetate, and how do reaction conditions influence stereoselectivity?

this compound is typically synthesized via esterification of (Z)-4-hexen-1-ol with acetic anhydride or acetyl chloride under acid catalysis. Key parameters include temperature control (20–40°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios to minimize side reactions like isomerization of the Z-configured double bond. NMR monitoring (e.g., H and C) is critical to confirm stereochemical fidelity . For scalable production, catalytic methods using lipases or immobilized enzymes have been explored to improve selectivity and reduce waste .

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

- NMR Spectroscopy : H NMR identifies the Z-configuration via coupling constants ( Hz for Z-isomer vs. Hz for E-isomer) and acetate methyl resonance at δ 2.05 ppm .

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 142 [M]) differentiate it from isomers like (E)-4-hexenyl acetate .

- IR Spectroscopy : Ester carbonyl stretching at 1740–1745 cm and C-O-C vibrations at 1240 cm confirm the acetate group .

Q. How are the physical properties (e.g., boiling point, solubility) of this compound experimentally determined?

- Boiling Point : Measured via fractional distillation under reduced pressure (reported range: 180–185°C at 760 mmHg) .

- Solubility : Partition coefficients (log P) are determined using shake-flask methods with octanol/water systems (log P ≈ 2.3) .

- Vapor Pressure : Static or dynamic methods (e.g., transpiration) quantify volatility, critical for ecological studies .

Advanced Research Questions

Q. How does the position and geometry of the double bond influence odor perception in (Z)-4-hexenyl acetate compared to its isomers?

The Z-configuration at the C4 position confers a distinct "green," fruity odor, whereas E-isomers or double bonds at C2/C3 shift odor profiles to "mushroom-like" or "geranium-like" notes. This is attributed to differential binding with olfactory receptors (e.g., OR51E2). Odor thresholds vary: (Z)-4-hexenyl acetate has a lower threshold (0.1–0.5 ppb) compared to (E)-4-hexenyl acetate (1–2 ppb), as shown in human sensory panels . Computational docking studies suggest steric hindrance in E-isomers reduces receptor affinity .

Q. What methodological challenges arise when studying this compound in plant volatile emissions, and how can they be resolved?

- Matrix Complexity : Co-elution with terpenes or aldehydes in plant headspace requires multidimensional GC×GC-MS or heart-cutting techniques .

- Quantification : Stable isotope dilution assays (SIDAs) using deuterated internal standards (e.g., D-(Z)-4-hexenyl acetate) improve accuracy in dynamic systems like herbivore-induced plant volatiles .

- Temporal Resolution : Real-time proton-transfer-reaction mass spectrometry (PTR-MS) tracks emission kinetics during insect feeding experiments .

Q. How can contradictory data on the ecological role of this compound be reconciled?

While (Z)-4-hexenyl acetate is a known attractant for pollinators in ripe fruits (e.g., Malus spp.), it also repels herbivores in damaged leaves. These dual roles depend on concentration and ecological context:

- Low concentrations (≤1 ng/μL): Attract parasitoid wasps (e.g., Cotesia glomerata) for indirect plant defense .

- High concentrations (>10 ng/μL): Deter aphids (e.g., Myzus persicae) via activation of gustatory receptors .

Contradictions arise from species-specific receptor sensitivity and methodological differences in bioassay design (e.g., wind tunnel vs. field trials) .

Q. What advanced separation techniques are required to resolve this compound in complex biological mixtures?

- Enantioselective GC : Cyclodextrin-based chiral columns (e.g., β-DEX 120) separate enantiomers, though (Z)-4-hexenyl acetate is typically achiral .

- LC-MS/MS : Reverse-phase C18 columns with acetonitrile/water gradients isolate polar derivatives (e.g., hydrolysis products) .

- SPME Arrow : Enhanced sorption capacity (vs. traditional SPME fibers) improves detection limits in trace-level plant emissions .

Data Contradiction Analysis

Q. Why do studies report conflicting odor thresholds for this compound?

Discrepancies stem from:

- Panelist Variability : Genetic differences in olfactory receptor expression (e.g., OR10G4 polymorphisms) .

- Carrier Medium : Thresholds in air (0.1 ppb) vs. aqueous solutions (0.5 ppb) differ due to partitioning effects .

- Purity of Standards : Isomeric contamination (e.g., 5% E-isomer) artificially elevates thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.